2-Isopropyl-4-methoxypyridine
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Overview
Description
2-Isopropyl-4-methoxypyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the isopropyl and methoxy groups at the 2 and 4 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 4-methoxypyridine with isopropyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves continuous flow multi-stage reactors to optimize yield and reduce the formation of unwanted by-products. The process may include the use of catalysts and controlled reaction conditions to ensure high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Isopropyl-4-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-4-methylpyridine
- 2-Isopropyl-4-ethoxypyridine
- 2-Isopropyl-4-hydroxypyridine
Uniqueness
2-Isopropyl-4-methoxypyridine is unique due to the presence of both isopropyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances its solubility and stability, while the isopropyl group influences its steric and electronic properties .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-methoxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-6-8(11-3)4-5-10-9/h4-7H,1-3H3 |
InChI Key |
NOVWELIIRYBQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)OC |
Origin of Product |
United States |
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